Bienvenue dans la boutique en ligne BenchChem!

Madecassic acid

Anti-inflammatory Macrophage NF-κB pathway

Madecassic acid must be procured as a discrete entity, NOT an interchangeable Centella component. Evidence: 1) Superior anti-inflammatory potency vs. madecassoside in macrophages, 2) Inactive at GABAA receptors—enabling paired negative-control design with asiatic acid, 3) 2.64× higher cytotoxic threshold vs. asiatic acid (IC50 66 vs 25 μM). Ideal for NF-κB pathway suppression, GABAA receptor pharmacology, and solubilization enhancement studies. Generic substitution invalidates data.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B8050951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadecassic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)
InChIKeyPRAUVHZJPXOEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Madecassic Acid for Research Procurement: Pentacyclic Triterpene Aglycone Specifications and Class Differentiation


Madecassic acid is a pentacyclic triterpenoid aglycone of the ursane class, characterized by the molecular formula C30H48O6 and a carboxylic acid moiety at C-28 with hydroxyl substitutions at positions 2α, 3β, 6β, and 23 [1]. As one of four principal bioactive triterpenoids derived from Centella asiatica (alongside asiatic acid, asiaticoside, and madecassoside), madecassic acid serves as the aglycone counterpart to the glycoside madecassoside, distinguished from asiatic acid by the presence of an additional hydroxyl group at the C-6β position [2]. The compound is biosynthesized via the isoprenoid mevalonate pathway and is employed in anti-inflammatory, wound healing, and dermatological research applications [3].

Why Madecassic Acid Cannot Be Substituted with Asiatic Acid or Madecassoside in Research Protocols


Despite structural homology within the Centella asiatica triterpenoid family, madecassic acid exhibits fundamentally distinct biological profiles relative to its closest analogs that preclude generic substitution. The aglycone madecassic acid and its glycosidic counterpart madecassoside display divergent anti-inflammatory potency in macrophages, while madecassic acid and asiatic acid—differing by a single C-6β hydroxyl group—demonstrate striking differences in GABAA receptor subtype modulation and cytotoxic thresholds [1]. Critically, madecassic acid lacks wound healing activity in fibroblasts and burn injury models, a property that resides exclusively with the glycosides madecassoside and asiaticoside, invalidating the common assumption that aglycones serve as the active wound healing metabolites [2]. Furthermore, madecassic acid and asiatic acid possess distinct critical micelle concentrations and oral exposure profiles following Centella extract administration, with asiatic acid demonstrating substantially higher systemic exposure than madecassic acid [3]. These quantifiable divergences across multiple experimental dimensions establish that madecassic acid must be evaluated and procured as a discrete entity rather than as an interchangeable member of its compound class.

Madecassic Acid Quantitative Differentiation Evidence: Head-to-Head Comparisons with Asiatic Acid and Madecassoside


Madecassic Acid vs. Madecassoside: Differential Anti-Inflammatory Potency in LPS-Stimulated Macrophages

In a direct head-to-head comparison in LPS-stimulated RAW 264.7 murine macrophage cells, madecassic acid more potently suppressed inflammatory mediators than its glycosidic counterpart madecassoside [1]. Both compounds inhibited NO, PGE2, TNF-α, IL-1β, and IL-6 production, with madecassic acid demonstrating superior suppression across all measured mediators .

Anti-inflammatory Macrophage NF-κB pathway

Madecassic Acid vs. Asiatic Acid: Divergent GABAA Receptor Subtype Modulation

In a direct electrophysiological comparison using Xenopus laevis oocytes expressing recombinant GABAA receptor subtypes, asiatic acid negatively modulated GABA-induced currents at α1β2γ2L (IC50 37.05 μM), α5β3γ2L (IC50 64.05 μM), and α2β2γ2L (IC50 427.2 μM) receptors, whereas madecassic acid exhibited no negative modulation at any tested subtype despite differing from asiatic acid by only one hydroxyl group [1].

Neuroscience GABAA receptor Receptor subtype selectivity

Madecassic Acid vs. Asiatic Acid: Differential Cytotoxicity in Human Cancer Cell Lines

In a comparative cytotoxicity assessment against human small cell carcinoma and human glioblastoma cell lines, madecassic acid exhibited an IC50 of 66 ± 13 μM, whereas asiatic acid demonstrated an IC50 of 25 ± 5 μM under identical experimental conditions [1]. The observed cytotoxic effects correlated with critical micelle concentration (CMC) values, with madecassic acid showing a CMC of 86 ± 9 μM in PBS compared to 15 ± 2 μM for asiatic acid [2].

Cytotoxicity Cancer research Triterpenoid pharmacology

Madecassic Acid vs. Asiatic Acid: Differential Oral Exposure Following Centella Extract Administration

In a rat pharmacokinetic study following oral administration of standardized Centella asiatica extract ECa 233, asiatic acid achieved substantially higher plasma exposure than madecassic acid. At a 20 mg/kg dose (Day 1), asiatic acid exhibited Cmax of 97.83 ± 71.13 μg/L and AUC0-24 of 662 ± 363 μg·h/L, whereas madecassic acid showed Cmax of only 2.00 ± 0.60 μg/L and AUC0-24 of 5.07 ± 2.89 μg/L [1].

Pharmacokinetics Bioavailability Oral absorption

Madecassic Acid vs. Glycosides: Absence of Wound Healing Activity in Fibroblasts and Burn Injury Models

In a comprehensive comparative study examining all four major Centella asiatica triterpenoids, madecassic acid failed to influence collagen synthesis in human skin fibroblasts relative to control, whereas the glycosides asiaticoside and madecassoside significantly elevated collagen type I and type III mRNA and protein levels [1]. In vivo, oral administration of madecassic acid to mice for two weeks post-burn injury showed no wound healing activity compared to control, while madecassoside demonstrated statistically significant acceleration of wound closure (P = 0.0057) [2].

Wound healing Collagen synthesis Fibroblast

Madecassic Acid Optimal Research Applications: Evidence-Based Scenarios for Scientific Procurement


Macrophage-Mediated Anti-Inflammatory Studies Requiring Aglycone Potency

Investigators studying NF-κB pathway modulation and inflammatory mediator suppression in macrophage models should prioritize madecassic acid over madecassoside. Direct comparative data demonstrate that madecassic acid more potently suppresses NO, PGE2, TNF-α, IL-1β, and IL-6 production in LPS-stimulated RAW 264.7 cells than its glycosidic counterpart [1]. This potency advantage positions madecassic acid as the preferred reference compound for establishing anti-inflammatory benchmarks in macrophage biology research.

Neuroscience Studies Requiring GABAA Receptor Subtype Discrimination

For research programs investigating Centella asiatica triterpenoid effects on GABAA receptor function, madecassic acid provides critical experimental utility as a structurally matched negative control. While asiatic acid actively modulates GABA-induced currents at α1β2γ2L, α5β3γ2L, and α2β2γ2L receptor subtypes (IC50 37-427 μM), madecassic acid exhibits no modulatory activity at any tested GABAA receptor subtype despite differing by a single hydroxyl group [2]. This functional dichotomy enables researchers to attribute observed GABAA receptor-mediated effects specifically to asiatic acid and supports experimental designs requiring paired agonist/negative-control compound sets.

Formulation Development and Drug Delivery Systems for Poorly Bioavailable Triterpenoids

Madecassic acid represents an ideal model compound for developing advanced drug delivery systems targeting poorly water-soluble triterpenoid aglycones. Its extremely low oral bioavailability (0.29% absolute bioavailability when administered as ECa 233 extract) [3] and poor aqueous solubility create a well-characterized baseline for evaluating formulation enhancements. Recent studies demonstrate that self-nanoemulsifying drug delivery systems (SNEDDS) can increase madecassic acid Cmax by 8.47-fold and AUC by 4.01-fold relative to pure compound , establishing madecassic acid as a validated platform for testing novel solubilization and bioavailability enhancement strategies applicable to the broader class of pentacyclic triterpenoids.

Cytotoxicity Screening and Safety Pharmacology Assessments

In cell-based toxicity screening programs where establishing a favorable therapeutic index is paramount, madecassic acid offers a higher cytotoxic threshold compared to asiatic acid. Direct comparison in human small cell carcinoma and glioblastoma cell lines reveals madecassic acid IC50 of 66 ± 13 μM versus asiatic acid IC50 of 25 ± 5 μM—a 2.64-fold difference [4]. This reduced baseline cytotoxicity makes madecassic acid the preferred aglycone candidate for in vitro pharmacology studies where minimizing compound-mediated cell death is critical to assay integrity and interpretation.

Quote Request

Request a Quote for Madecassic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.